2-(2-Aminoethyl)-6-(1H-imidazol-1-yl)-3(2H)-pyridazinone
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Overview
Description
2-(2-Aminoethyl)-6-(1H-imidazol-1-yl)-3(2H)-pyridazinone is a heterocyclic compound that contains both imidazole and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-(1H-imidazol-1-yl)-3(2H)-pyridazinone typically involves the reaction of 2-(2-aminoethyl)pyridazin-3(2H)-one with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-(1H-imidazol-1-yl)-3(2H)-pyridazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or imidazole derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(2-Aminoethyl)-6-(1H-imidazol-1-yl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-(1H-imidazol-1-yl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethyl)-3(2H)-pyridazinone
- 6-(1H-Imidazol-1-yl)-3(2H)-pyridazinone
- 2-(2-Aminoethyl)-6-(1H-imidazol-1-yl)pyridine
Uniqueness
2-(2-Aminoethyl)-6-(1H-imidazol-1-yl)-3(2H)-pyridazinone is unique due to the presence of both imidazole and pyridazinone rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
CAS No. |
215524-18-8 |
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Molecular Formula |
C9H11N5O |
Molecular Weight |
205.22 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-imidazol-1-ylpyridazin-3-one |
InChI |
InChI=1S/C9H11N5O/c10-3-5-14-9(15)2-1-8(12-14)13-6-4-11-7-13/h1-2,4,6-7H,3,5,10H2 |
InChI Key |
NRMTYQRVRNYKLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=CN=C2)CCN |
Origin of Product |
United States |
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